REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]2[O:9][CH2:10][O:11][C:6]2=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].C[O-].[Na+].C(O)(=O)C>CO.O>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([NH:2][CH3:1])[C:4]([N+:12]([O-:14])=[O:13])=[CH:5][C:6]=1[OH:11] |f:1.2|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C2C(=C1)OCO2)[N+](=O)[O-]
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the expected product precipitates
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C(=C1)NC)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |